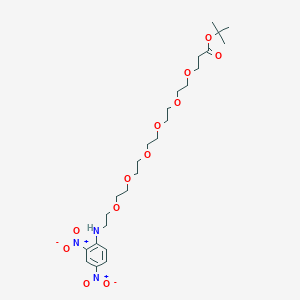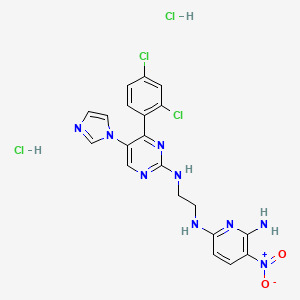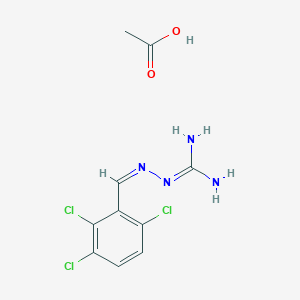
DNP-PEG6-t-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DNP-PEG6-t-butyl ester is a PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates.
Scientific Research Applications
Lipid Nanoparticles and NMR Spectroscopy
Dynamic Nuclear Polarization (DNP) NMR spectroscopy offers detailed structural characterization of lipid nanoparticles (LNPs), which include components like poly(ethylene glycol) (PEG). This technology has been used to study the spatial location of various components in LNPs, contributing to the development of layered structures in the presence of cargoes like siRNA or mRNA (Viger‐Gravel et al., 2018).
Stability of Gold Nanoparticles
PEG-based ligands, with variations in spacer structures, have been researched for stabilizing gold nanoparticles (AuNPs). Studies show that the stability of AuNP-PEG conjugates is significantly influenced by the spacer structure, which has implications for medical and biotechnological applications (Schulz et al., 2013).
Drug Delivery Systems
PEG conjugates of potent α4 integrin inhibitors have been synthesized, showing potential for maintaining sustained levels and bioactivity in vivo after subcutaneous administration. This highlights the role of PEG conjugates in enhancing the efficacy and duration of drug action (Smith et al., 2013).
Enhancement of Anti-Inflammatory Activity
Caffeine-loaded gold nanoparticles, conjugated with a PLA-PEG-PLA copolymer, have been developed for enhanced anti-inflammatory activity. The conjugation technique allows for improved interaction with caffeine molecules, leading to increased efficacy in inhibiting inflammation (Kamalakannan et al., 2017).
Fluorescent Nanoprobes for Biomedical Applications
The conjugation of PEG with aggregation induced emission (AIE) dyes, like DATPE, has been utilized to create fluorescent organic nanoparticles. These nanoparticles demonstrate potential for applications in biological sensors and imaging due to their strong fluorescence in aqueous solutions (Wan et al., 2015).
Vitamin E TPGS for Drug Delivery
Vitamin E TPGS, a derivative of Vitamin E and PEG, serves as a molecular biomaterial for drug delivery. Its amphiphilic structure and compatibility with various nanocarriers make it suitable for enhancing drug absorption and overcoming multidrug resistance (Zhang et al., 2012).
Chemotherapeutic Enhancement
Pegylated zinc protoporphyrin (PEG-ZnPP), a HO inhibitor, has been shown to increase the vulnerability of tumor cells to oxidative stress and enhance the response to chemotherapeutic agents. This suggests its potential in improving cancer treatment efficacy (Fang et al., 2004).
Intracellular Trafficking of Nanoparticles
Studies on DNA nanoparticles (DNPs) composed of PEG and poly-l-lysine have shown that they can bypass degradative endolysosomal trafficking, rapidly accumulating in the perinuclear region of cells. This has implications for efficient gene delivery in therapeutic applications (Kim et al., 2012).
properties
Molecular Formula |
C25H41N3O12 |
|---|---|
Molecular Weight |
575.61 |
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C25H41N3O12/c1-25(2,3)40-24(29)6-8-34-10-12-36-14-16-38-18-19-39-17-15-37-13-11-35-9-7-26-22-5-4-21(27(30)31)20-23(22)28(32)33/h4-5,20,26H,6-19H2,1-3H3 |
InChI Key |
KFMNPFZTMGHWSZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
DNP-PEG6-t-butyl ester |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(1R)-1-(1-ethylsulfonyl-4-piperidinyl)ethyl]-N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-3-indolecarboxamide](/img/structure/B1192499.png)


![N-[3-[2-[[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]-propylamino]ethyl]-3-hydroxycyclobutyl]naphthalene-2-carboxamide](/img/structure/B1192521.png)